Product packaging for ethylsilane(Cat. No.:CAS No. 2814-79-1)

ethylsilane

Cat. No.: B1580638
CAS No.: 2814-79-1
M. Wt: 60.17 g/mol
InChI Key: KCWYOFZQRFCIIE-UHFFFAOYSA-N
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Description

Overview of Organosilicon Compounds and Their Significance in Chemical Research

Organosilicon compounds, defined by the presence of a silicon-carbon bond, are fundamental building blocks in materials science, pharmaceuticals, and organic synthesis. bohrium.comnumberanalytics.comresearchgate.net Their versatility stems from the unique characteristics of the silicon atom, which can form stable bonds with carbon and other elements, leading to a wide array of molecular architectures with diverse properties. numberanalytics.comzmsilane.com These compounds are not merely passive components; they actively participate in chemical reactions as reagents, intermediates, and even catalysts. bohrium.comresearchgate.net The stability of the silicon-carbon bond, coupled with the potential for tailored reactivity, allows for the synthesis of complex molecules and advanced materials. numberanalytics.com Applications of organosilicon compounds are extensive, ranging from the production of silicones, coatings, and sealants to their use in electronics, medical devices, and as protecting groups in organic synthesis. numberanalytics.comzmsilane.com

Historical Trajectories and Foundational Studies of Ethylsilane Chemistry

The field of organosilicon chemistry dates back to the 19th century, with the synthesis of tetrathis compound (B1293383) by Charles Friedel and James Crafts in 1863 marking a significant milestone. numberanalytics.comrsc.org While early research in the field showed gradual progress, the invention of the direct synthesis of methylchlorosilanes in the 1940s spurred rapid advancements in silicone chemistry and related materials science. rsc.org Foundational studies on this compound and its derivatives have explored various synthetic routes. Early methods for preparing ethylchlorosilanes involved the reaction of ethylene (B1197577) with trichlorosilane (B8805176) at elevated temperatures and pressures, a process often complicated by the formation of byproducts. google.com Another established method is the catalytic reaction of ethylene with hydrogen silanes in the presence of platinum or rhodium catalysts. google.com More specific to this compound, it can be produced through the reaction of vinyl chloride with a hydrogen silane (B1218182) using a platinum or palladium catalyst. google.com The thermal decomposition of this compound has also been a subject of fundamental research, with studies investigating its kinetics and reaction mechanisms, which are crucial for applications like chemical vapor deposition. acs.orgresearchgate.net These early investigations laid the groundwork for understanding the reactivity and potential applications of this compound.

Current Academic Relevance and Research Landscape of this compound

This compound continues to be a compound of significant interest in the academic and research communities. Its role as a precursor for silicon-based materials, particularly in the semiconductor industry, drives much of the current research. lookchem.com this compound is utilized in chemical vapor deposition (CVD) processes to create thin, insulating layers with low dielectric constants on silicon wafers, which is critical for the performance of highly integrated microchips used in artificial intelligence and cloud computing. lookchem.comwacker.com Researchers are actively investigating the kinetics of this compound's thermal decomposition to optimize these deposition processes for producing materials like silicon carbide (SiC) thin films and nanoparticles. acs.orgresearchgate.net Furthermore, this compound and its derivatives are explored as reducing agents in various organic reactions and for their applications in materials science for surface modification. msu.edumdpi.com The ongoing research focuses on developing new synthetic methodologies, understanding reaction mechanisms, and exploring novel applications for this compound and other organosilicon compounds. bohrium.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H8Si B1580638 ethylsilane CAS No. 2814-79-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2814-79-1

Molecular Formula

C2H8Si

Molecular Weight

60.17 g/mol

IUPAC Name

ethylsilane

InChI

InChI=1S/C2H8Si/c1-2-3/h2H2,1,3H3

InChI Key

KCWYOFZQRFCIIE-UHFFFAOYSA-N

SMILES

CC[SiH3]

Canonical SMILES

CC[SiH3]

Origin of Product

United States

Synthetic Methodologies for Ethylsilane and Its Functionalized Derivatives

Direct Synthesis Pathways of Ethylsilane

Direct synthesis methods for this compound typically involve the formation of the silicon-carbon bond in a single strategic step, often utilizing readily available starting materials.

A foundational method for the formation of silicon-carbon bonds is the Grignard reaction. This approach involves the reaction of a Grignard reagent, such as ethylmagnesium halide (CH₃CH₂MgX, where X is a halogen), with a silicon halide precursor. For the synthesis of this compound derivatives, silicon tetrachloride (SiCl₄) is a common starting material. The progressive substitution of chloride ions by ethyl groups can be controlled to yield a mixture of ethylchlorosilanes, including trithis compound. The "normal addition" process, where the silane (B1218182) is added to the Grignard reagent, is often preferred when complete substitution is the goal. prepchem.com This methodology has been a cornerstone in the historical development of organosilane chemistry and has been adapted for industrial-scale production of ethylsilanes. nih.gov

The general reaction can be represented as: n CH₃CH₂MgX + SiCl₄ → (CH₃CH₂)nSiCl(₄-n) + n MgXCl

ReactantsProduct(s)Notes
Ethylmagnesium halide, Silicon tetrachlorideEthylchlorosilanes (e.g., Trithis compound)A versatile method for forming Si-C bonds. prepchem.com

This is an interactive data table. You can sort and filter the data as needed.

Beyond Grignard reagents, other direct methods for this compound synthesis have been developed. One notable process involves the reaction of vinyl chloride with hydrogen silane in the presence of a platinum or palladium catalyst at elevated pressures. thieme-connect.com This hydrosilylation reaction directly adds the silane across the double bond of the vinyl group.

Another significant route is the direct reaction of ethylene (B1197577) with a silane source. For instance, this compound can be produced by the reaction of ethylene and silane (SiH₄) at high temperatures (450-510°C). This process can also yield dithis compound (B7801327) and other byproducts. A variation of this involves the reaction of ethylene with trichlorosilane (B8805176) (HSiCl₃), which primarily yields ethyltrichlorosilane (B93397), a precursor that can be subsequently reduced to this compound. thieme-connect.com

Starting MaterialsCatalyst/ConditionsPrimary ProductReference
Vinyl Chloride, Hydrogen SilanePlatinum or Palladium catalyst, ≥ 5 barsThis compound thieme-connect.com
Ethylene, Silane (SiH₄)450-510°CThis compound
Ethylene, TrichlorosilanePeroxide catalystEthyltrichlorosilane chemicalbook.com

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Synthesis of Functionalized this compound Derivatives

The synthesis of ethylsilanes bearing functional groups such as halogens, alkoxy moieties, and other heteroatoms expands their utility in chemical synthesis.

Halogenated ethylsilanes are key intermediates for the synthesis of other organosilicon compounds. Ethyldihydrochlorosilane can be synthesized through the reaction of an alkyl Grignard reagent with dichlorosilane. arizona.edu An alternative method involves the direct reaction of this compound with mercuric chloride. arizona.edu

Trichloro(ethyl)silane is a commercially significant compound, and its synthesis is often achieved through the reaction of ethylene with trichlorosilane, sometimes in the presence of a peroxide catalyst. chemicalbook.com This hydrosilylation reaction is a direct and atom-economical route to this versatile building block.

CompoundSynthetic MethodReference
EthyldihydrochlorosilaneReaction of an alkyl Grignard reagent with dichlorosilane arizona.edu
EthyldihydrochlorosilaneReaction of this compound with mercuric chloride arizona.edu
Trichloro(ethyl)silaneReaction of ethylene with trichlorosilane chemicalbook.com

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Alkoxy-substituted ethylsilanes, such as ethyltriethoxysilane (B166834) , are valuable as coupling agents and in the formation of silicone polymers. A common synthetic route to ethyltriethoxysilane is the reaction of ethyltrichlorosilane with ethanol (B145695). This alcoholysis reaction replaces the chloro groups with ethoxy groups. Another method is the hydrosilylation of ethylene with triethoxysilane (B36694), which typically requires a precious metal catalyst like platinum or rhodium to proceed efficiently.

The synthesis of ethylphenyldiethoxysilane has been achieved via a sodium condensation method (Wurtz reaction), where ethyltriethoxysilane can act as both a reactant and a solvent, reacting with chlorobenzene (B131634) in the presence of sodium metal. google.com

ProductReactantsCatalyst/ConditionsReference
EthyltriethoxysilaneEthyltrichlorosilane, Ethanol-
EthyltriethoxysilaneEthylene, TriethoxysilanePlatinum or Rhodium catalyst
EthylphenyldiethoxysilaneEthyltriethoxysilane, ChlorobenzeneSodium metal google.com

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The introduction of heteroatoms other than halogens and oxygen into the this compound framework opens up further possibilities for novel materials and chemical transformations. An example of this is the synthesis of 2-(diphenylphosphinyl) ethyl triethoxysilane . This compound, which contains a phosphorus atom, can be prepared by the reaction of sodium diphenylphosphide with vinyl triethoxysilane in toluene. prepchem.com This reaction proceeds via the addition of the phosphide (B1233454) to the vinyl group of the silane.

Heteroatom-Functionalized this compoundSynthetic ApproachReference
2-(diphenylphosphinyl) ethyl triethoxysilaneReaction of sodium diphenylphosphide with vinyl triethoxysilane prepchem.com

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Advanced Synthetic Strategies and Methodological Innovations

The synthesis of this compound and its functionalized derivatives has evolved significantly, with modern strategies focusing on efficiency, selectivity, and the construction of complex molecular architectures. Advanced methodologies, including catalytic routes, stereoselective and regioselective approaches, and multi-component reactions, have emerged as powerful tools for accessing a diverse range of this compound-containing compounds. These methods offer improvements in atom economy, reaction conditions, and the ability to introduce specific functionalities with high precision.

Catalytic Synthesis Routes

Catalytic methods are central to the modern synthesis of this compound and its derivatives, offering efficient and selective pathways to C-Si bond formation. The primary catalytic strategies include hydrosilylation and dehydrogenative coupling, which have been refined to provide high yields and compatibility with a variety of functional groups.

Hydrosilylation

Hydrosilylation, the addition of a Si-H bond across a double or triple bond, stands as a fundamental method for the preparation of organosilicon compounds, including this compound. rsc.org This atom-economical reaction is widely employed in both laboratory and industrial settings for the synthesis of functional organosilicon materials. snnu.edu.cn

A common approach involves the catalytic reaction of ethylene with a hydrogen silane in the presence of platinum or rhodium catalysts. rsc.org For instance, ethyltrichlorosilane can be prepared by reacting ethylene with trichlorosilane. However, this method can lead to the formation of byproducts such as butyl-, hexyl-, and octyltrichlorosilane due to the di- and trimerization of ethylene under the reaction conditions. rsc.org To circumvent this, a process utilizing the reaction of vinyl chloride with hydrogen silanes in the presence of a platinum or palladium catalyst at elevated pressure (not less than 5 bars) has been developed. This method effectively avoids the formation of higher alkylsilanes and ensures a more quantitative conversion of the starting materials. rsc.org

The choice of catalyst is crucial for the efficiency and selectivity of the hydrosilylation reaction. While platinum-based catalysts are common, research has expanded to include other metals. For example, nickel-catalyzed hydrosilylation of alkenes has shown high activity for anti-Markovnikov addition to unactivated terminal alkenes. scielo.br

Catalyst SystemSubstratesProductKey Features
Platinum or RhodiumEthylene, Hydrogen SilaneThis compoundStandard method, potential for byproducts. rsc.org
Platinum or PalladiumVinyl Chloride, Hydrogen SilaneThis compoundHigh pressure, avoids higher alkylsilane byproducts. rsc.org
Nickel ComplexesAlkenes, Tertiary SilanesAlkyl SilanesHigh activity for anti-Markovnikov hydrosilylation. scielo.br
Ru3(CO)12 or RhCl(PPh3)3Hydrosilanes, Fluorinated Alkenesβ-Rf-ethylsilaneCatalyst-dependent product distribution. researchgate.net

Dehydrogenative Coupling

Dehydrogenative coupling represents another key catalytic strategy for forming Si-C and Si-Si bonds, with the release of hydrogen gas as the only byproduct. acs.org This method is particularly useful for the synthesis of functionalized silanes and polysilanes.

Ruthenium phosphine (B1218219) complexes have been shown to mediate the dehydrogenative coupling of trialkylsilanes, leading to the formation of carbosilanes. mdpi.com Furthermore, ruthenium-catalyzed dehydrogenative coupling of carboxylic acids with silanes provides a direct route to silyl (B83357) esters. organic-chemistry.org For example, the reaction of propionic acid with trithis compound in the presence of a Ru3(CO)12/EtI catalyst system yields triethylsilyl propionate (B1217596) in high yield. organic-chemistry.org

Recent advancements have also demonstrated the undirected and regioselective dehydrogenative silylation of primary benzylic C(sp3)–H bonds catalyzed by nickel. rsc.org This approach allows for the synthesis of a variety of benzylsilanes in a regioselective manner. rsc.org

Catalyst SystemSubstratesProduct TypeKey Features
Ruthenium Phosphine ComplexesTrialkylsilanesCarbosilanesFormation of Si-C bonds. mdpi.com
Ru3(CO)12/EtICarboxylic Acids, SilanesSilyl EstersHighly selective and atom-economical. organic-chemistry.org
Nickel/CeO2–HBpinAlkylarenes, HSi(OEt)3BenzylsilanesUndirected, regioselective C(sp3)–H silylation. rsc.org

Stereoselective and Regioselective Synthesis

The development of stereoselective and regioselective methods has enabled the synthesis of chiral and specifically functionalized this compound derivatives, which are valuable in materials science and as intermediates in organic synthesis.

Stereoselective Synthesis

The creation of chiral centers containing silicon has been a significant focus of research. Copper-catalyzed regio- and enantioselective hydrosilylation of 4-substituted vinylidenecyclohexanes with silanes has been developed as a novel strategy to create axially chiral (cyclohexylidene)ethyl silanes with good enantioselectivities. snnu.edu.cn

Another approach involves the diastereoselective deprotonation of an this compound derivative to generate a chiral silylallyl carbanion. Subsequent reaction with an electrophile, such as Me3SnCl, proceeds with high diastereoselectivity. sigmaaldrich.com The alkylation of such chiral α-silylcinnamyl carbanions can be controlled to occur preferentially at the α-position with good regio- and stereoselectivity, particularly in nonpolar solvents. sigmaaldrich.com

MethodSubstratesProductKey Features
Copper-catalyzed Hydrosilylation4-substituted vinylidenecyclohexanes, SilanesAxially Chiral (Cyclohexylidene)ethyl SilanesGood enantioselectivities. snnu.edu.cn
Diastereoselective DeprotonationThis compound derivativeChiral Silylallyl CarbanionHigh diastereoselectivity in subsequent reactions. sigmaaldrich.com
Alkylation of Chiral CarbanionsChiral α-silylcinnamyl carbanion, Alkyl Halidesα-Substituted AllylsilanesRegio- and stereoselective alkylation. sigmaaldrich.com

Regioselective Synthesis

Regioselective functionalization allows for the precise introduction of chemical groups at specific positions within a molecule. A notable example is the rhodium-catalyzed intramolecular silylation of alkyl C–H bonds. acs.orgberkeley.eduescholarship.org In this process, (hydrido)silyl ethers, formed in situ from the dehydrogenative coupling of tertiary alcohols with dithis compound, undergo regioselective silylation at a primary C–H bond δ to the hydroxyl group. acs.orgberkeley.eduescholarship.org This reaction, catalyzed by [(Xantphos)Rh(Cl)], leads to the formation of 6-membered oxasilolanes, which can be subsequently oxidized to 1,4-diols. acs.orgberkeley.eduescholarship.org

The directing group plays a crucial role in controlling the regioselectivity of C-H functionalization. For instance, the silylation of sp3 C-H bonds can be directed by a pyridine (B92270) group using a ruthenium catalyst. snnu.edu.cn Similarly, nickel-catalyzed undirected and regioselective acceptorless dehydrogenative silylation of primary benzylic C(sp3)–H bonds has been achieved, showcasing the ability to selectively functionalize the benzylic position over aryl C(sp2)–H bonds. rsc.org

MethodCatalystSubstratesProductKey Features
Intramolecular Silylation[(Xantphos)Rh(Cl)](Hydrido)silyl ethers (from tertiary alcohols and dithis compound)6-membered OxasilolanesRegioselective silylation at the δ C–H bond. acs.orgberkeley.eduescholarship.org
Directed SilylationRuthenium complex2-alkylpyridine, Hydrosilane2-(silylalkyl)pyridinePyridine-directed C(sp3)–H silylation. snnu.edu.cn
Undirected Dehydrogenative SilylationNickel catalystAlkylarenes, HydrosilaneBenzylsilanesRegioselective functionalization of primary benzylic C–H bonds. rsc.org

Multi-component Reactions for this compound Scaffold Elaboration

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, offer a highly efficient strategy for building molecular complexity. ujed.mx While the direct involvement of this compound in classical MCRs like the Ugi or Passerini reaction is not extensively documented, the principles of MCRs can be applied to construct complex molecules that incorporate a silyl group.

The Ugi four-component reaction (Ugi-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.org Variations of this reaction have been used to create diverse molecular scaffolds. For instance, an Ugi-azide reaction between an indole (B1671886) carbaldehyde, an amine, an isocyanide, and trimethylsilyl (B98337) azide (B81097) (TMSN3) has been used to synthesize tetrazole-fused indole derivatives. rsc.org Although this example does not directly form an this compound, it demonstrates the incorporation of a silyl reagent into an MCR framework.

The Passerini reaction, a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, provides access to α-hydroxy carboxamides. organic-chemistry.org A recent development involves a Passerini-type reaction where the addition of isocyanides to aldehydes is facilitated by a silanol (B1196071), yielding α-siloxyamides. organic-chemistry.org

While direct, one-pot multi-component syntheses that specifically build an this compound scaffold are still an emerging area, the use of silyl-functionalized starting materials in MCRs provides a powerful avenue for the rapid elaboration of complex organosilicon compounds. The development of cascade reactions, where a series of intramolecular transformations are triggered by a single event, also holds promise for the efficient construction of intricate this compound-containing architectures. frontiersin.orgshareok.org

Reaction TypeKey ReactantsSilyl Component RoleProduct Type
Ugi-azide ReactionIndole carbaldehyde, Amine, Isocyanide, TMSN3Azide sourceTetrazole-fused indoles
Passerini-type ReactionAldehyde, Isocyanide, SilanolReactantα-Siloxyamides
Tandem ReactionsAlkyne- and phenol-functionalized indoles (from Ugi reaction)Pre-installed functionalityPolyheterocyclic scaffolds

Reaction Mechanisms and Chemical Transformations of Ethylsilane

Thermal Decomposition and Pyrolysis Pathways

The thermal decomposition of ethylsilane (H₃SiC₂H₅) is a complex process involving multiple competing reaction pathways that are highly dependent on conditions such as temperature and pressure. Studies, particularly those using shock tubes, have elucidated that the decomposition is initiated primarily by molecular hydrogen elimination, followed by a series of reactions involving silylene intermediates. semanticscholar.org

β-Hydride Elimination Mechanisms

In the gas-phase pyrolysis of this compound, direct β-hydride elimination from the parent molecule to form ethylene (B1197577) (C₂H₄) and silane (B1218182) (SiH₄) is not the principal initiation step. nsf.gov Instead, this mechanism becomes significant in the secondary reactions of decomposition intermediates. The primary H₂ elimination from this compound produces ethylsilylene (HSiC₂H₅). semanticscholar.orgnsf.gov This highly reactive intermediate can then undergo a β-hydride shift, leading to the formation of ethylene and silylene (SiH₂). nsf.gov

The reaction sequence can be summarized as:

Initiation: H₃SiC₂H₅ → HSiC₂H₅ + H₂ semanticscholar.orgnsf.gov

Intermediate Decomposition: HSiC₂H₅ → SiH₂ + C₂H₄ nsf.gov

This pathway is distinct from the decomposition of larger alkylsilanes, such as tetrathis compound (B1293383), where β-hydride elimination can be a more direct and favored channel. aip.orgnsf.gov On surfaces, such as Si(111), the β-hydride elimination of adsorbed ethyl groups is a key reaction, producing gaseous ethylene and leaving behind surface hydrogen. nih.gov

Si-C Bond Fission and Radical Intermediates

While molecular elimination is the dominant low-energy pathway, at higher temperatures, the homolytic cleavage of the silicon-carbon (Si-C) bond becomes a competing reaction channel. aip.orgresearchgate.net This bond fission results in the formation of a silyl (B83357) radical (•SiH₃) and an ethyl radical (•C₂H₅).

Reaction: H₃SiC₂H₅ → •SiH₃ + •C₂H₅

Hydrogen Elimination Channels

As established, the primary and most favorable initiation channel for the thermal decomposition of this compound is the 1,1-elimination of a hydrogen molecule (H₂). semanticscholar.org This reaction leads to the formation of ethylsilylene (HSiC₂H₅), a key reactive intermediate. semanticscholar.orgnsf.gov

Primary Initiation Reaction: H₃SiC₂H₅ → HSiC₂H₅ + H₂

Studies using single-pulse shock tubes have confirmed that this pathway is dominant over a wide temperature range (e.g., 1080–1245 K). semanticscholar.orgnsf.gov Ethylene and silane are the main stable products observed, which are formed from the subsequent reactions of the ethylsilylene intermediate. semanticscholar.org Another proposed reaction for the ethylsilylene intermediate is isomerization to vinylsilane (H₃SiCH=CH₂), although this is considered a minor pathway compared to its decomposition into ethylene and silylene. semanticscholar.org

Product Formation Kinetics and Modeling

Kinetic modeling of this compound pyrolysis is essential for understanding and predicting the formation of products, particularly for applications like the chemical vapor deposition (CVD) of silicon carbide (SiC) films. semanticscholar.org Detailed kinetic mechanisms have been developed based on experimental data from shock-tube studies combined with theoretical calculations. semanticscholar.orgaip.org

kuni(T) = 1.96 × 10¹² s⁻¹ exp(−205 kJ mol⁻¹/RT) semanticscholar.org

Arrhenius Parameters for this compound Unimolecular Decomposition semanticscholar.org
ParameterValue
Pre-exponential Factor (A)1.96 × 10¹² s⁻¹
Activation Energy (Ea)205 kJ mol⁻¹
Temperature Range990–1330 K
Primary ReactionH₃SiC₂H₅ → HSiC₂H₅ + H₂

Photodissociation Dynamics

The photodissociation of this compound involves the absorption of ultraviolet (UV) radiation, leading to the cleavage of chemical bonds. The specific reaction channels and their efficiencies are dependent on the excitation wavelength. Unlike thermal decomposition, which is governed by the molecule's ground electronic state, photodissociation explores excited electronic potential energy surfaces.

Wavelength-Dependent Dissociation Studies

While detailed wavelength-dependent studies specifically on this compound are not extensively documented in the cited literature, the photolysis of related compounds provides significant insight. For instance, the ArF laser photolysis of tetrathis compound at 193.3 nm indicates that the primary initiation pathway is the β-hydride elimination of ethylene. nsf.gov This contrasts sharply with the thermal decomposition of this compound, where H₂ elimination is the primary channel. nsf.gov

Proposed Photochemical Reaction: H₃SiC₂H₅ + hν → H₃SiH (Silane) + C₂H₄

This suggests that at specific UV wavelengths, the direct elimination of ethylene is a highly favorable channel for ethyl-substituted silanes. The energy from the photon directly accesses an excited state that leads efficiently to these products.

Studies on the photodissociation of the isolated ethyl radical (a potential intermediate in this compound photolysis) in the 230-260 nm range reveal multiple H-atom elimination channels. nsf.gov These are characterized by measuring the product's translational energy and angular distribution, which provides information on the dissociation dynamics.

Example of Photodissociation Data for the Ethyl Radical at 245 nm nsf.gov
Dissociation ChannelAverage Translational Energy Release ⟨E_T⟩ (kcal/mol)Fraction of Available Energy Released as Translation ⟨f_T⟩Branching Ratio
Prompt H + C₂H₄(X̃¹A_g)63.90.780.11
Statistical H + C₂H₄(X̃¹A_g) / H + C₂H₄(ã³B₁_u)22.20.27 / 0.180.87
Slow H + C₂H₄(X̃¹A_g)3.60.040.02

Note: The data in this table is for the ethyl radical and serves to illustrate the type of detailed information obtained from wavelength-dependent photodissociation studies.

A comprehensive wavelength-dependent study of this compound would involve measuring the quantum yields of different products (e.g., H₂, C₂H₄, SiH₄) as a function of the excitation wavelength. This would reveal the energy thresholds for different dissociation channels and identify which electronic states are involved in the fragmentation process. Such studies would likely show a competition between Si-H, Si-C, C-H, and C-C bond fissions, as well as molecular elimination pathways, with their relative importance changing with photon energy. aip.orgtaylorandfrancis.com

Energetics of Photolytic Pathways

The photodissociation dynamics of this compound have been explored through computational studies, providing insight into the energetics of its various decomposition pathways. When this compound absorbs energy from light, it can break apart through several channels, each with a specific energy requirement or barrier height. Theoretical calculations, such as ab initio molecular orbital methods, have been employed to model these processes and predict their energetics. mdpi.com

Several primary dissociation channels have been identified. One significant pathway is the three-center elimination of molecular hydrogen (H₂), which leads to the formation of ethylsilylene. The energy barrier for this process has been calculated to be approximately 66.6 kcal/mol, a value that shows good agreement with experimental estimates. mdpi.comnih.gov Another important pathway is the four-center elimination of silane (SiH₄), which produces ethylene. mdpi.com This pathway proceeds through a tight, four-centered transition state. mdpi.com

Further dissociation can occur from the initial products. For instance, the ethylsilylene formed from H₂ elimination can undergo a secondary dissociation to yield silylene (SiH₂) and ethylene. mdpi.com There are also pathways for the direct formation of silylene (SiH₂) and ethane (B1197151) from this compound. mdpi.com The energetics of these competing pathways determine the final product distribution in the photolysis of this compound.

Table 1: Calculated Energetics of this compound Photolytic Pathways

Dissociation Pathway Product(s) Calculated Barrier Height (kcal/mol) Citation
Three-center H₂ elimination CH₃CH₂SiH + H₂ 66.6 mdpi.comnih.gov
Four-center SiH₄ elimination CH₂=CH₂ + SiH₄ Not specified in results mdpi.com
Direct formation of SiH₂ C₂H₆ + SiH₂ Not specified in results mdpi.com

Hydrosilylation Reactions Involving this compound

Hydrosilylation is a fundamental reaction involving the addition of a silicon-hydrogen bond across an unsaturated bond, such as a carbon-carbon double or triple bond. mdpi.com While specific studies focusing exclusively on this compound are part of the broader research into hydrosilanes, the principles and catalytic systems are widely applicable. These reactions are typically catalyzed by transition metal complexes, with platinum compounds like Speier's and Karstedt's catalysts being traditional examples. mdpi.commdpi.com

More recent research has expanded the range of catalysts to include other metals such as ruthenium, cobalt, and iron, often to improve selectivity or reduce cost. mdpi.comsigmaaldrich.comnih.gov For instance, certain ruthenium complexes are highly efficient for the hydrosilylation of alkynes, allowing for the synthesis of vinylsilanes with high regioselectivity. sigmaaldrich.com The choice of catalyst and reaction conditions can direct the reaction toward either Markovnikov or anti-Markovnikov addition products. nih.gov In the hydrosilylation of carbonyl compounds like aldehydes and ketones, ethyl-substituted silanes such as trithis compound are commonly used as the hydride source, reducing the carbonyl group to an alcohol (after a hydrolysis step). mdpi.comnih.gov The mechanism can vary, with some catalysts proceeding through an outer-sphere pathway involving the activation of the silane. mdpi.com

Table 2: Examples of Hydrosilylation Reactions and Catalysts

Catalyst Type Substrate Type Silane Example Typical Product Citation
Rhenium (e.g., Re(CO)₅Cl) Aldehydes, Ketones Trithis compound Silyl ether mdpi.com
Iridium (e.g., (POCOP)Ir(H)(acetone)⁺) Ketones, Aldehydes Trithis compound Silyl ether nih.gov
Ruthenium (e.g., [Cp*Ru(MeCN)₃]PF₆) Terminal Alkynes Various Hydrosilanes α-Vinylsilane sigmaaldrich.com
Cobalt (e.g., Co(acac)₂) Alkenes, Alkynes Phenylsilane, Diphenylsilane Alkylsilane, (E)-Vinylsilane nih.gov

Oxidation and Reduction Chemistry

The chemical reactivity of this compound is significantly influenced by the presence of polar Si-H bonds, which allows it to participate in oxidation and reduction reactions. In the context of classical definitions, oxidation can involve the gain of oxygen or the loss of hydrogen, while reduction involves the loss of oxygen or the gain of hydrogen. ncert.nic.inbyjus.com In terms of electron transfer, the species that loses electrons is oxidized (acting as a reducing agent), and the species that gains electrons is reduced (acting as an oxidizing agent). ncert.nic.inkhanacademy.org

This compound, and hydrosilanes in general, primarily function as reducing agents . The Si-H bond can deliver a hydride (H⁻) to an electrophilic center or participate in reactions where it effectively loses hydrogen. byjus.com For example, in hydrosilylation of a carbonyl, the silane reduces the carbonyl group. The oxidation state of silicon increases during this process, while the oxidation state of the carbonyl carbon decreases.

The oxidation of this compound itself involves the transformation of the Si-H bond. Spontaneous reaction with OH-terminated molecules can lead to the formation of Si-O-C bonds, which represents an oxidation at the silicon center. mdpi.com More forceful oxidation can lead to the formation of silanols (R₃SiOH) and eventually disiloxanes (R₃Si-O-SiR₃) upon condensation. The burning of silanes in the presence of oxygen to form silicon dioxide and water is a complete oxidation process. byjus.com

Functionalization Reactions of Si-H and Si-C Bonds

The reactivity of this compound is characterized by its two primary bond types available for chemical modification: the silicon-hydrogen (Si-H) bonds and the silicon-carbon (Si-C) bond.

Functionalization of Si-H Bonds

The Si-H bond is the more reactive site and is the target of most functionalization reactions.

Hydrosilylation: As detailed in section 3.3, this is a major pathway for Si-H functionalization, creating Si-C bonds by addition to unsaturated substrates. mdpi.com

Carbene/Nitrene Insertion: Catalytic methods allow for the insertion of carbene or nitrene fragments directly into the Si-H bond. For example, silver-based catalysts can promote the insertion of a carbene from ethyl diazoacetate into the Si-H bonds of ethyl-substituted silanes. rsc.org Similarly, copper-catalyzed nitrene insertion can form new silicon-nitrogen bonds while retaining the hydrogen atom on the silicon, a process with high atom economy. chemistryviews.org

Dehydrogenative Coupling: This involves the reaction of a Si-H bond with an X-H bond (where X = O, N, etc.) to form a Si-X bond and release H₂ gas. This is a common method for forming silyl ethers and silyl amines. tum.de

Electrografting: On silicon surfaces, Si-H bonds can be activated to form covalent linkages. For instance, cathodic electrografting can functionalize a silicon-hydride surface with alkynyl groups. wayne.edu

Functionalization of Si-C Bonds

The Si-C bond is significantly less reactive than the Si-H bond and its functionalization is more challenging due to its higher thermodynamic stability. frontiersin.org Cleavage and subsequent functionalization often require specific conditions or catalysts.

Oxidative Functionalization: In the presence of silver salts and strong oxidants, even robust alkyl-silicon bonds can be converted into other functionalities. This allows for the direct transformation of a C-Si bond to a C-O, C-S, or C-N bond. rsc.org

Transition Metal-Catalyzed Cleavage: The activation of unstrained Si-C(sp³) bonds is a developing area. Palladium-catalyzed reactions have been developed that can cleave a Si-C bond and form a new C-Si bond, enabling the synthesis of complex spirosilacycles. nih.gov This type of reactivity is often driven by the formation of a more stable organometallic intermediate.

Table 3: Selected Functionalization Reactions of this compound Bonds

Bond Targeted Reaction Type Reagent/Catalyst Resulting Functionality Citation
Si-H Carbene Insertion Ethyl diazoacetate / Silver catalyst Si-CH(CO₂Et)- rsc.org
Si-H Nitrene Insertion PhI=NTs / Copper catalyst Si-N(H)Ts chemistryviews.org
Si-H Surface Grafting OH-terminated molecules Si-O-C linkage mdpi.com
Si-C Oxidative Cleavage Silver salt / Oxidant C-O, C-S, C-N rsc.org
Si-C Catalytic Cleavage/Coupling Palladium catalyst New Si-C bond (spirocycles) nih.gov

Intermolecular and Intramolecular Reactivity Studies

The reactivity of this compound can be understood through the lens of both intermolecular (between molecules) and intramolecular (within a single molecule) transformations. pearson.comsavemyexams.com

Intramolecular Reactivity

Intramolecular reactions of this compound are dominated by its behavior under energetic conditions, such as photolysis or pyrolysis. As discussed in section 3.2.2, upon absorbing sufficient energy, this compound undergoes unimolecular decomposition. mdpi.com These are classic examples of intramolecular reactivity, where the molecule rearranges and fragments without interacting with another reactant. Key intramolecular pathways include:

The elimination of H₂ or SiH₄ through cyclic transition states. mdpi.com

Rearrangement to form isomers prior to dissociation.

Radical cyclization reactions, although more common in larger, unsaturated organosilanes, are a fundamental type of intramolecular addition. libretexts.org

The energetics and kinetics of these pathways are often studied computationally to predict which intramolecular process will dominate under specific conditions. mdpi.com

Intermolecular Reactivity

Intermolecular reactions define the majority of this compound's synthetic utility. These reactions involve the interaction of this compound with other reagents, catalysts, or substrates.

Hydrosilylation: This is a primary example of intermolecular reactivity, where this compound adds to an alkene, alkyne, or carbonyl compound, mediated by a catalyst. mdpi.commdpi.com

Lewis Acid-Base Interactions: Silylenes, which can be formed from this compound, are known to form transient complexes with Lewis bases (donors) like ethers or amines. mdpi.com this compound itself can interact with electrophilic catalysts to initiate reactions. mdpi.com

Radical Reactions: The Si-H bond can be homolytically cleaved to form a silyl radical. This radical can then participate in intermolecular chain reactions, such as additions to double bonds or hydrogen atom abstraction from other molecules.

Condensation Reactions: The reaction of an ethylsilanol (formed from oxidation of this compound) with another silanol (B1196071) molecule is an intermolecular process that forms a disiloxane (B77578) (Si-O-Si) bridge.

The distinction between these two reactivity modes is crucial; for example, in certain cyclization reactions, the concentration of an intermolecular reagent (like a hydrogen donor) can determine whether a reaction proceeds via a kinetically favored intramolecular cyclization or a thermodynamically favored rearrangement followed by intermolecular trapping. libretexts.org

Advanced Spectroscopic and Analytical Research Techniques in Ethylsilane Chemistry

Vibrational Spectroscopy Applications (FTIR, Raman) for Mechanistic Insights and Structural Elucidation

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is fundamental to understanding the molecular structure and bonding in ethylsilane. horiba.comstellarnet.usgatewayanalytical.com These methods probe the vibrational energies of molecular bonds, offering a "fingerprint" spectrum that is unique to the compound. stellarnet.usamericanpharmaceuticalreview.com The techniques are complementary; FTIR measures the absorption of infrared radiation due to changes in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from changes in polarizability. horiba.comgatewayanalytical.comedinst.com

In the study of this compound, infrared spectra have been recorded from 3200 to 400 cm⁻¹, and Raman spectra from 3200 to 20 cm⁻¹ in gaseous and solid states. researchgate.net The Raman spectrum of liquid this compound has also been analyzed to obtain quantitative depolarization values. researchgate.net These spectroscopic studies have been instrumental in assigning the vibrational modes of the this compound molecule. For instance, the SiH₃ torsional mode was identified through sum and difference bands with the silicon-hydrogen stretching vibration. researchgate.net From the torsional fundamental frequency of 132 cm⁻¹, a threefold periodic barrier of 590 cm⁻¹ (7.06 kJ/mol) has been calculated, providing insight into the rotational dynamics of the silyl (B83357) group. researchgate.net

The application of these techniques extends to studying substituted ethylsilanes, such as ethylmthis compound (B15484564) and its deuterated forms, where vibrational assignments are made in the context of rotational isomerism. capes.gov.br By comparing the spectra of gaseous, liquid, and crystalline states, researchers can identify different conformers. researchgate.net For example, in ethyl chlorosilane-Si-d₂, both gauche and trans conformers were identified in fluid phases, while only the gauche conformer was present in the solid state. researchgate.net

Table 1: Selected Vibrational Frequencies for this compound (CH₃CH₂SiH₃)

Vibrational Mode Frequency (cm⁻¹) (State) Technique
SiH₃ Torsional Mode 132 (Gas/Solid) Infrared/Raman
Si-H Stretch ~(2100-2200) Infrared
C-H Stretch ~(2900-3000) Infrared
CH₂ Scissoring ~(1460) Infrared

This table is generated based on typical frequency ranges for the specified bonds and data from available literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and mechanistic investigation of this compound and its derivatives. researchgate.net It provides detailed information about the chemical environment of atomic nuclei, such as ¹H, ¹³C, and ²⁹Si.

¹H NMR: Proton NMR is used to identify the different types of hydrogen atoms in the molecule based on their chemical shifts and coupling patterns. For instance, in substituted ethylsilanes, the protons on the ethyl group and the silyl group will have distinct resonances. rsc.orgchemicalbook.com

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule. researchgate.netrsc.org

²⁹Si NMR: Silicon-29 NMR is particularly valuable for studying silicon-containing compounds. goettingen-research-online.depascal-man.com The chemical shift of the ²⁹Si nucleus is sensitive to the substituents attached to the silicon atom, providing direct insight into the silicon's chemical environment. pascal-man.comepfl.chunige.ch Chemical shifts are typically referenced to tetramthis compound (B1202638) (TMS). psu.eduunimo.it

NMR spectroscopy is crucial for characterizing the products of reactions involving this compound. For example, in studies of the hydrosilylation of alkenes, ¹H and ¹³C NMR are used to confirm the structure of the resulting alkylsilanes. rsc.org Furthermore, NMR techniques are used to follow reaction kinetics and to identify intermediates in solution.

Table 2: Typical NMR Chemical Shift Ranges for this compound Derivatives

Nucleus Chemical Group Typical Chemical Shift (ppm) vs. TMS
¹H Si-H 3.0 - 4.5
¹H -CH₂-Si 0.5 - 1.0
¹H -CH₃ 0.9 - 1.2
¹³C -C H₂-Si 5 - 15
¹³C -C H₃ 7 - 10

Note: These are approximate ranges and can vary based on substituents and solvent.

Mass Spectrometry Techniques (e.g., VUV-PI-TOF-MS) for Reaction Intermediates and Product Analysis

Mass spectrometry (MS) is a powerful technique for identifying reaction intermediates and analyzing product mixtures in this compound chemistry, particularly in gas-phase studies. nsf.govmdpi.comnih.gov One advanced method is Vacuum Ultraviolet Photoionization Time-of-Flight Mass Spectrometry (VUV-PI-TOF-MS). nsf.govescholarship.orgupenn.edu This technique uses VUV photons for soft ionization, which minimizes fragmentation of the parent molecule, making it ideal for the detection of transient and reactive species. researchgate.net

VUV-PI-TOF-MS has been employed to study the thermal decomposition (pyrolysis) of this compound and its analogues, like tetrathis compound (B1293383). nsf.govescholarship.org These studies aim to understand the gas-phase reaction mechanisms that are relevant to processes like chemical vapor deposition (CVD). For example, in the pyrolysis of tetrathis compound, VUV-PI-TOF-MS helped to identify the primary reaction products and subsequent intermediates. nsf.gov The technique allows for real-time, on-line analysis of the chemical changes occurring during a reaction. researchgate.net

Electron Microscopy and Diffraction Methods for Material Characterization (e.g., EELS for thin films)

When this compound is used as a precursor for depositing thin films, electron microscopy and diffraction techniques are essential for characterizing the resulting materials. mdpi.com

Transmission Electron Microscopy (TEM): TEM provides high-resolution images of the film's microstructure, including grain size and morphology. nist.gov

Electron Diffraction: This technique, often performed within a TEM, provides information about the crystallographic structure of the material. acs.orgrigaku.comresearchgate.net It can be used to determine if the film is amorphous, polycrystalline, or single-crystal. capes.gov.br

Electron Energy Loss Spectroscopy (EELS): EELS is a technique performed in a TEM that analyzes the energy distribution of electrons that have passed through a thin sample. gatan.comnanophotonics.org It provides information about the elemental composition, chemical bonding, and electronic structure of the material at a very high spatial resolution. nist.govnanophotonics.orgdoi.org For thin films derived from this compound, EELS can be used to characterize the local bonding environment of silicon and carbon atoms, which is critical for understanding the film's properties. researchgate.net The low-loss region of the EELS spectrum reveals information about valence electrons and plasmon excitations, while the core-loss region provides details on elemental composition and chemical state. nanophotonics.org

These methods are powerful for linking the deposition process parameters, which involve the chemistry of this compound, to the final properties of the fabricated material. nist.gov

Chromatographic Methods for Mixture Separation and Purity Assessment

Chromatographic methods are vital for the separation and analysis of complex mixtures that can arise from the synthesis and reactions of this compound. Gas chromatography (GC) is particularly well-suited for volatile compounds like this compound and its reaction products. researchgate.netd-nb.info

In research on the thermal decomposition of this compound, GC coupled with mass spectrometry (GC/MS) is used to analyze the stable products of the reaction. researchgate.netacs.orglookchem.com The gas chromatograph separates the components of the product mixture, and the mass spectrometer provides identification of each separated component. This allows for a quantitative analysis of the product distribution, which is essential for developing and validating kinetic models of the decomposition process. acs.org

Furthermore, GC is a standard method for assessing the purity of this compound. By analyzing a sample, the presence and quantity of any impurities can be determined, which is critical for applications where high-purity precursors are required.

Thermogravimetric Analysis (TGA) in Decomposition Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. In the context of this compound chemistry, TGA is primarily used to study the thermal stability and decomposition behavior of materials derived from this compound, such as polymers or thin films.

By heating a sample on a precision balance, TGA can determine the temperatures at which decomposition events occur and the amount of mass lost at each stage. This information is crucial for understanding the thermal stability of materials and can provide insights into the decomposition mechanism. For instance, the onset temperature of decomposition is a key parameter for defining the upper service temperature of a material. The resulting data can be correlated with findings from other analytical techniques, like mass spectrometry of the evolved gases, to build a comprehensive picture of the thermal decomposition process.

Theoretical and Computational Studies of Ethylsilane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and potential energy surfaces of molecules like ethylsilane. These calculations can predict molecular geometries, vibrational frequencies, and the energetics of various chemical processes.

Ab initio molecular orbital methods have been employed to investigate the photodissociation dynamics of this compound. These first-principles calculations are crucial for understanding the fundamental reaction pathways without reliance on empirical parameters.

In a notable study, the reactants, transition state structures, and products of this compound's primary dissociation channels were fully optimized using Hartree-Fock (HF) theory with both 3-21G and 6-31G* basis sets. researchgate.net To obtain more accurate energy predictions, Møller-Plesset perturbation theory up to the fourth order (MP4SDQ) with the 6-31G* basis set was used. researchgate.net Zero-point energies and vibrational frequencies were determined at the HF/3-21G level. researchgate.net

The calculated geometric parameters for the this compound molecule at the HF/6-31G* level show good agreement with experimental values derived from microwave spectroscopy. For instance, the calculated C-C bond distance is 1.543 Å (experimental: 1.540 ± 0.002 Å) and the C-Si bond length is 1.893 Å (experimental: 1.866 ± 0.002 Å). researchgate.net The bond angles calculated at this level also align well with experimental data, with differences generally less than ±1°. researchgate.net

Table 1: Comparison of Calculated and Experimental Geometries of this compound

Parameter HF/3-21G researchgate.net HF/6-31G* researchgate.net Experimental researchgate.net
Bond Distances (Å)
C-C 1.549 1.543 1.540 ± 0.002
C-Si 1.899 1.893 1.866 ± 0.002
Si-H 1.474 1.478 1.483 ± 0.003
Bond Angles (degrees)
∠CCSi 110.6 111.4 109.2 ± 0.5
∠HCSi 109.3 109.5 108.9 ± 0.5
∠HSiC 111.6 111.0 110.8 ± 0.5

These ab initio calculations provide a reliable foundation for understanding the molecule's structure and the potential energy surfaces governing its reactions.

Density Functional Theory (DFT) has become a popular and versatile method for computational quantum chemistry, offering a favorable balance between accuracy and computational cost for investigating the electronic structure of many-body systems. nih.gov DFT methods are widely used to calculate molecular structures, reaction energies, and the heights of energy barriers for chemical reactions. rsc.org The theory's accuracy has been refined over the years to better model exchange and correlation interactions, making it a staple in computational chemistry. nih.gov

For transition metal complexes, the amount of exact exchange in the functional can significantly affect the calculated spin-state energetics. nih.gov However, for main-group elements like silicon, standard DFT functionals often provide reliable energetic predictions. rsc.org The process of calculating reaction thermodynamics and transition states using DFT involves optimizing the geometries of reactants, products, and the transition state structure that connects them on the potential energy surface. rsc.org

While specific DFT studies focusing exclusively on the energetics and transition states of this compound are not prevalent in the reviewed literature, the principles of DFT are directly applicable. Such calculations would typically involve locating the transition state for a given reaction, such as hydrogen elimination or Si-C bond cleavage, and calculating the energy difference between this state and the reactant molecule. This energy difference represents the activation barrier for the reaction. Modern DFT calculations, often paired with continuum solvation models like the Polarizable Continuum Model (PCM), can also predict reaction energetics in solution. mdpi.com

Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a statistical theory used to describe the rates of unimolecular chemical reactions. rsc.org It assumes that energy is rapidly distributed among all the vibrational modes of an energized molecule before dissociation occurs. rsc.org The rate of reaction is then calculated based on the properties of the energized molecule and the transition state leading to products.

The photodissociation of this compound has been studied using RRKM theory, building upon the results from ab initio calculations. researchgate.net The geometries, barrier heights, and vibrational frequencies calculated via quantum chemical methods serve as the necessary input for the RRKM calculations to compute the unimolecular dissociation rate constant, k(E). researchgate.netnih.gov

One of the primary dissociation channels investigated for this compound is the three-center elimination of molecular hydrogen (H₂). The ab initio calculations predicted a barrier height of 66.6 kcal/mol for this process, a value that shows good agreement with experimental estimates. researchgate.netnih.gov Another potential pathway is the four-center elimination of silane (B1218182) (SiH₄), which was calculated to have a higher barrier of 72.2 kcal/mol. frontiersin.org These computed barriers are then used within the RRKM framework to predict how the rate of dissociation changes with the internal energy of the this compound molecule.

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. ucl.ac.ukresearchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, from conformational changes to chemical reactions. ucl.ac.uk These simulations rely on a force field, a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. rsc.org

MD simulations are powerful tools for exploring a wide range of phenomena, including the dynamics of gas-phase molecules, the behavior of liquids, and the interaction of molecules with surfaces. stackexchange.com For instance, MD can be used to model the desolvation of ions in electrospray ionization or the transport of gases through porous membranes. researchgate.netmdpi.com

There are no specific molecular dynamics studies focused solely on this compound found in the searched literature. However, the methodology is well-suited for investigating various aspects of its behavior. For example, MD simulations could be used to study the dynamics of this compound in the gas phase, providing insights into collisional energy transfer and intramolecular vibrational energy redistribution, which are key components of unimolecular reaction theories like RRKM. Furthermore, simulations could model the interaction of this compound with surfaces, which is relevant to chemical vapor deposition processes where organosilanes are used as precursors. stackexchange.com

Accurate thermochemical data, such as the standard enthalpy of formation (ΔfH°), are critical for understanding and modeling chemical processes. Computational chemistry provides a powerful means to obtain this data, especially for reactive or difficult-to-handle species.

High-level composite quantum chemical methods have been used to create a benchmark database of thermochemical properties for organosilicon compounds. researchgate.net One such study utilized the W1X-1 method to calculate the gas-phase standard enthalpy of formation, entropy, and heat capacity for 159 organosilicon species, including this compound. researchgate.net The calculated ΔfH°₂₉₈K for this compound was -38 kJ mol⁻¹. researchgate.net This theoretical value was used to help revise previously reported experimental values. researchgate.net

Another study employed the G3B3 method to calculate the ideal gas thermochemical properties of a wide range of silicon-containing compounds. mdpi.com This work reported a calculated ΔfH°(298K) of -36.0 kJ mol⁻¹ for this compound, which is in close agreement with the W1X-1 value and other reported theoretical and experimental data. mdpi.com

Table 2: Calculated Standard Enthalpy of Formation (ΔfH°₂₉₈K) of this compound

Method ΔfH°₂₉₈K (kJ mol⁻¹) Source
W1X-1 -38 researchgate.net
G3B3 -36.0 mdpi.com
Experimental (re-evaluated) -38 researchgate.net
Experimental -37.7 mdpi.com
Experimental -34.3 mdpi.com

These computational studies provide a consistent and reliable set of thermochemical data that is essential for kinetic modeling of silicon chemistry.

Modeling the complex chemistry of this compound often involves simulating its behavior in the gas phase and its interactions with surfaces, which is particularly important for applications like chemical vapor deposition.

Gas-phase reactions of this compound, such as thermal decomposition (pyrolysis), are of fundamental interest. Shock-tube studies combined with kinetic modeling have been used to investigate the decomposition mechanisms. The primary decomposition pathways include the elimination of H₂ to form ethylsilylene and the elimination of ethylene (B1197577) to form silane. researchgate.net The relative importance of these channels is dependent on temperature and pressure. Computational models for these gas-phase reactions rely on accurate thermochemical data and reaction rate constants, which are often derived from theoretical calculations as described in previous sections.

The interaction of silanes with surfaces is a key aspect of silicon film growth and materials synthesis. For instance, the hydrosilylation reaction between silane and ethylene to produce this compound can be catalyzed by metal oxides like ZrO₂. Theoretical models of surface interactions aim to understand the elementary steps of adsorption, diffusion, and reaction on a surface. While specific models for this compound on surfaces are not detailed in the provided search results, the general approach involves using quantum chemistry to characterize the potential energy surface for the interaction and then employing methods like kinetic Monte Carlo or molecular dynamics to simulate the resulting surface chemistry over time. stackexchange.com These models are crucial for predicting growth rates and film properties in deposition processes.

Applications of Ethylsilane in Materials Science and Engineering

Chemical Vapor Deposition (CVD) Precursors.lookchem.com

Chemical Vapor Deposition (CVD) is a widely used technique for producing high-quality thin films and coatings. mdpi.com The process involves the transport of volatile precursor molecules in the gas phase to a heated substrate, where they decompose and react to form a solid deposit. diva-portal.org Ethylsilane's volatility and its capacity to decompose into reactive silicon- and carbon-containing species make it a suitable precursor for the deposition of silicon-based films. lookchem.com Its use in CVD is driven by the need for precursors that can deposit films at lower temperatures with controlled composition and properties. diva-portal.org

Deposition of Silicon Carbide (SiC) Films

This compound serves as a single-source precursor for the deposition of silicon carbide (SiC) films, a material known for its high hardness, thermal stability, and chemical inertness. researchgate.netaip.org In CVD processes, the thermal decomposition of this compound on a heated substrate leads to the formation of a SiC network. The presence of both silicon and carbon in the this compound molecule is advantageous, simplifying the delivery of reactants to the deposition chamber. Studies have shown that related alkylsilanes like dithis compound (B7801327) can be used to form Si-C alloys on silicon surfaces at temperatures around 600 °C, indicating the potential for this compound in SiC formation. nsf.gov The decomposition pathway often involves the elimination of hydrogen and ethylene (B1197577), leaving behind a film that can be engineered to be stoichiometric SiC. researchgate.netwikipedia.org The development of low-temperature SiC CVD techniques is crucial for coating materials with low melting points, expanding the range of possible applications. aip.org

Plasma-Enhanced Chemical Vapor Deposition (PECVD) Mechanisms

PECVD is a technique that utilizes plasma to activate precursor gases, allowing for film deposition at lower temperatures than traditional thermal CVD. kindle-tech.comku.edu The fundamental mechanism involves the generation of a plasma by applying a radio frequency (RF) electric field to the gas. researchgate.net This plasma contains energetic electrons that collide with the precursor molecules, in this case, this compound. kindle-tech.com

These collisions lead to the dissociation of the this compound molecules into highly reactive species, such as silyl (B83357) (e.g., •SiH₃, •SiH₂CH₂CH₃) and ethyl (•CH₂CH₃) radicals. ceitec.czkindle-tech.com These radicals are then transported to the substrate surface, where they adsorb and undergo further chemical reactions. researchgate.net The ion bombardment of the growing film, also a characteristic of PECVD, can increase film density and improve its mechanical and electrical properties by removing weakly bonded groups. kindle-tech.comresearchgate.net The specific reaction pathways on the surface determine the final composition and structure of the deposited film, which can be tuned by controlling process parameters like gas flow, pressure, and plasma power. ku.edu

Remote Hydrogen Microwave Plasma CVD (RP-CVD)

Remote Plasma CVD (RP-CVD) is a variation of PECVD where the plasma is generated away from the substrate. This minimizes plasma-induced damage to the growing film. In the context of this compound, RP-CVD has been effectively used to deposit amorphous hydrogenated silicon carbide (a-SiC:H) films. researchgate.net In this process, a remote microwave plasma is used to generate atomic hydrogen. These hydrogen radicals are then introduced into the reaction chamber where they interact with the this compound precursor.

The film growth in this process is typically adsorption-controlled. researchgate.net The substrate temperature plays a critical role; increasing the temperature (e.g., from 30 °C to 350 °C) facilitates the elimination of organic parts from the film and promotes the formation of a more defined SiC network structure. researchgate.net This technique allows for the synthesis of dense, morphologically homogeneous a-SiC:H films with desirable properties like high refractive indices. researchgate.net

Surface Adsorption and Decomposition in CVD Processes

The deposition of films from this compound via CVD is fundamentally governed by its adsorption and subsequent decomposition on the substrate surface. Studies on silicon surfaces, such as Si(100), have provided insight into these elementary steps. This compound adsorbs dissociatively on the Si(100) surface. researchgate.net The initial step involves the breaking of a Si-H bond, leading to the formation of a surface-bound silyl group (e.g., Si-SiH₂CH₂CH₃) and an adsorbed hydrogen atom.

The thermal decomposition of the adsorbed ethyl groups proceeds via a mechanism known as β-hydride elimination. researchgate.net This process involves the transfer of a hydrogen atom from the ethyl group's β-carbon to the silicon surface, resulting in the desorption of ethylene (C₂H₄) gas and leaving behind a silicon hydride species on the surface. rsc.org Subsequent hydrogen desorption occurs at higher temperatures. researchgate.net

Table 1: Key Decomposition Events of this compound on a Silicon Surface
ProcessDescriptionKey ProductsApproximate Temperature (K)Reference
Dissociative AdsorptionThis compound molecule breaks a Si-H bond and chemisorbs onto the silicon surface.Surface-bound silyl and hydrogen speciesRoom Temperature researchgate.net
β-Hydride EliminationDecomposition of surface ethyl groups.Ethylene (C₂H₄) gas~700 K researchgate.net
Hydrogen DesorptionRelease of hydrogen gas from the surface.Hydrogen (H₂) gas~800 K researchgate.net

Polymer Chemistry and Polymerization Initiators

In polymer chemistry, initiators are substances that start a chain-growth polymerization process by generating reactive species like radicals or ions. researchgate.netbeilstein-journals.org While this compound itself is not a conventional polymerization initiator, related silane (B1218182) compounds have demonstrated significant utility as co-initiators, particularly in radical polymerization. rsc.orgwikipedia.org

The mechanism relies on the ability of silanes to act as hydrogen donors. In a typical system, a primary radical initiator (often a peroxide) decomposes upon heating to form initial radicals. These primary radicals can then abstract a hydrogen atom from a silane molecule (like trithis compound), generating a silyl radical (e.g., •Si(CH₂CH₃)₃). This newly formed silyl radical is capable of initiating the polymerization of monomers, such as vinyl compounds. ceitec.cz

This approach is particularly effective for radical induced cationic frontal polymerization (RICFP), a rapid curing method. wikipedia.org Silanes have been shown to be excellent co-initiators in these systems, enabling the polymerization of monomers like bisphenol A diglycidyl ether (BADGE). wikipedia.org The use of silanes as co-initiators can be more effective than traditional amine co-initiators, especially for polymerization in the presence of air, as they can reduce or eliminate the inhibitory effect of oxygen. rsc.org Given the chemical similarity and the presence of reactive Si-H bonds, this compound could plausibly function in a similar capacity as a hydrogen-donating co-initiator to generate silyl radicals for polymerization.

Table 2: Silane-Based Radical Initiator Systems for Polymerization
Primary Initiator (RTI)Silane Co-initiatorMonomerPolymerization TypeReference
Dibenzoyl peroxide (BPO)Tris(trimethylsilyl)silane (B43935) (TTMSS)Bisphenol A diglycidyl ether (BADGE)Radical Induced Cationic Frontal Polymerization (RICFP) wikipedia.org
Dicumyl peroxide (DCP)Diphenylsilane (DPS)Bisphenol A diglycidyl ether (BADGE)Radical Induced Cationic Frontal Polymerization (RICFP) wikipedia.org
Camphorquinone (CQ)Tris(trimethylsilyl)silane (TTMSS)HEMA/BisGMAVisible-light induced free radical polymerization researchgate.net

Role as Co-initiators in Polymerization

While extensive research highlights the role of various silanes as co-initiators in radical polymerization, specific studies detailing the use of the parent compound, this compound (CH₃CH₂SiH₃), in this capacity are not prevalent in readily available literature. However, the broader class of organosilanes is well-documented for this application. For instance, a range of silanes, in conjunction with photosensitizers like benzophenone (B1666685) or camphorquinone, have been shown to be highly reactive co-initiators for radical photopolymerization. researchgate.net In many cases, these silane-based systems exhibit reactivity surpassing that of standard amine co-initiators, such as ethyl dimethylaminobenzoate (EDB). researchgate.net A significant advantage of using silane co-initiators is their ability to mitigate oxygen inhibition, a common issue in radical polymerization conducted in the presence of air. researchgate.net

One prominent example within the broader silane category is tris(trimethylsilyl)silane (TTMSS), which has been effectively used as a co-initiator in the photopolymerization of dental adhesives. sci-hub.se Studies on model dentin adhesives based on HEMA/BisGMA have demonstrated that increasing the concentration of TTMSS can lead to a higher degree of conversion of the monomer double bonds. sci-hub.se The use of TTMSS allows for the modulation of the maximum polymerization rate, contributing to a more homogenous polymer network structure. sci-hub.se This suggests that organosilanes can serve as viable alternatives to traditional amine-based co-initiators in visible-light-induced free radical polymerization. sci-hub.se

In the context of frontal polymerization, a rapid method for producing bulk polymers, silane co-initiators have also proven effective. Research on radical induced cationic frontal polymerization (RICFP) of monomers like bisphenol A diglycidyl ether (BADGE) has shown that silanes such as TTMSS can enable stable frontal polymerization with various peroxide-based radical thermal initiators. vdoc.pubresearchgate.net

While these examples focus on more complex silanes, they underscore the potential of the silicon-hydride bond, present in this compound, to participate in initiation processes. The fundamental chemistry suggests that the Si-H bond can be cleaved to generate silyl radicals, which then initiate polymerization. Further research specifically isolating the role of this compound would be beneficial to fully characterize its efficacy as a co-initiator.

Synthesis of Silicon-Containing Polymers and Copolymers

This compound serves as a precursor for the synthesis of specific silicon-containing polymers, notably poly(ethylsilyne). A method for producing poly(ethylsilyne) involves a modified Wurtz-type coupling reaction. google.com This synthesis is achieved through the reduction of a halogenated this compound, such as ethyltrichlorosilane (B93397), with a metallic reagent like liquid sodium-potassium alloy (NaK). google.com The use of high-intensity ultrasound during the reaction helps to create a more homogeneous reaction environment. google.com The resulting poly(ethylsilyne) is a non-pyrophoric polymer that is soluble in common organic solvents like tetrahydrofuran, which facilitates its processing into films and fibers. google.com A key advantage of this method is that the pyrolysis of the poly(ethylsilyne) precursor yields a nearly stoichiometric silicon carbide (SiC), a ceramic material with high hardness and thermal stability. google.com

Ethylsiloxane polymers, another class of silicon-containing polymers, can be derived from mixtures of different ethylsilanes. researchgate.net These polymers are recognized as unique organoelement high-molecular compounds. researchgate.net The synthesis of silicon-containing copolymers can also be achieved through the bulk polymerization of ethylenically unsaturated silicone-containing monomers with other comonomers. core.ac.uk While not directly starting from this compound, these methods highlight the incorporation of ethyl-silicon moieties into larger polymer structures.

The synthesis of vinyl-substituted hydridopolycarbosilane, a precursor for SiC ceramics, has been explored using various starting materials, including (EtO)₃SiCH₂Cl. researchgate.net This demonstrates the utility of ethyl-alkoxy silane derivatives in creating functional preceramic polymers. Furthermore, the dehydrogenative silylation of vinylsilanes with compounds like trithis compound represents a pathway to create vinyl-silicon functionalities that are valuable in polymer synthesis. sci-hub.se

Table 1: Synthesis of Poly(ethylsilyne)

ParameterDescription
Precursor Halogenated this compound (e.g., ethyltrichlorosilane)
Reducing Agent Liquid sodium-potassium alloy (NaK)
Reaction Type Modified Wurtz-type coupling
Key Process Feature Use of high-intensity ultrasound for homogenization
Polymer Product Poly(ethylsilyne), (CH₃CH₂Si)n
Product Properties Non-pyrophoric, soluble in organic solvents
Application of Product Precursor for stoichiometric silicon carbide (SiC) ceramics

Crosslinking Agents in Polymeric Systems

This compound derivatives, particularly those with hydrolyzable groups, are effective crosslinking agents in various polymeric systems. Diethoxy(ethyl)silane, for example, is used to enhance the structural properties of silicone polymers. google.com Its incorporation into the polymer matrix leads to the formation of a three-dimensional network, which improves the mechanical strength, thermal stability, and resistance to environmental factors of the resulting material. google.com

The general mechanism for silane crosslinking, which is applicable to this compound derivatives, involves the hydrolysis of alkoxy groups on the silicon atom in the presence of moisture. made-in-china.comepo.org This hydrolysis reaction forms reactive silanol (B1196071) (Si-OH) groups. These silanols can then condense with each other or with hydroxyl groups present on the polymer chains, forming stable siloxane (Si-O-Si) bonds. made-in-china.comepo.org This process creates a durable crosslinked network that enhances properties such as tensile strength, and resistance to moisture, chemicals, and UV radiation. made-in-china.com

In the context of room-temperature-vulcanizing (RTV) silicone systems, crosslinking agents are typically of the structure R-Si-X₃, where R can be an ethyl group and X is a moisture-hydrolyzable group like acetoxy or alkoxy. epo.org For instance, triacetoxythis compound is a compound used as a siloxy-containing cross-linking agent in siloxanyl polymer compositions. The cross-linking between the siloxanyl polymer and the triacetoxythis compound occurs via a condensation reaction.

The choice of the hydrolyzable group affects the curing characteristics and the by-products of the reaction. Acetoxy-cure systems are common and cure relatively quickly, but they release acetic acid, which can be corrosive. epo.org Alkoxy-cure systems, derived from precursors like diethoxy(ethyl)silane, produce non-corrosive by-products such as ethanol (B145695) and have a less objectionable odor. epo.org

Table 2: Comparison of RTV Silicone Cure Systems with this compound Derivatives

Cure System TypeTypical this compound DerivativeCuring CharacteristicsBy-product
Acetoxy EthyltriacetoxysilaneFast cure time, good adhesionAcetic Acid (corrosive)
Alkoxy Diethoxy(ethyl)silaneSlower cure than acetoxy, non-corrosiveEthanol (non-corrosive)

Surface Modification and Coating Technologies

This compound and its functionalized derivatives are pivotal in surface modification and the development of advanced coating technologies. They act as a bridge between inorganic substrates and organic polymers, enhancing adhesion and durability.

Silane Coupling Agents in Composites

Functionalized ethylsilanes are utilized as silane coupling agents to improve the interfacial bonding between inorganic fillers or reinforcements (like glass fibers) and organic polymer matrices in composite materials. google.com The bifunctional nature of these molecules is key to their effectiveness. vdoc.pub One part of the molecule, typically a hydrolyzable alkoxy group, reacts with the surface of the inorganic material, while the other organofunctional part interacts with the polymer matrix. vdoc.pub

Diethoxy(ethyl)silane is one such coupling agent used in the production of composite materials. google.com Its application enhances the interfacial adhesion between the organic matrix and inorganic fillers, leading to composites with improved mechanical properties such as increased strength, stiffness, and toughness, as well as better resistance to environmental degradation. google.com For example, amino-functionalized silanes like (2-Aminoethyl-3-aminopropyl) trimethoxysilane (B1233946) are used to treat surfaces to improve adhesion with amino-reactive resins. made-in-china.com While not a direct this compound, the principles of its function are analogous.

Modification of Porous Silica (B1680970) Surfaces

This compound and its derivatives can be used to modify the surfaces of porous silica. This modification can alter the surface properties, such as hydrophobicity and reactivity. While specific literature on the use of the parent this compound for this purpose is limited, the general principles of silanization are well-established. The Si-H bond in this compound or the hydrolyzable groups in its derivatives can react with the silanol groups (Si-OH) present on the surface of silica.

This surface modification is crucial for various applications, including chromatography, where the nature of the stationary phase's surface determines its separation capabilities. By grafting ethylsilyl groups onto the silica surface, its polarity can be tuned.

Organic Surface Modifications on Elastomers

The modification of elastomer surfaces is another area where this compound derivatives find application. These modifications can improve properties like adhesion, reduce friction, or create a barrier layer. Silane coupling agents are used to promote adhesion between elastomers and other materials, such as metals or plastics. The ethyl group in an this compound derivative can provide a degree of organic character to the surface, potentially improving its compatibility with certain organic polymers and coatings. The crosslinking capabilities of functionalized ethylsilanes can also be used to create a cured, modified surface layer on an elastomer, enhancing its durability and performance characteristics.

Precursors for Advanced Ceramic and Nanomaterial Synthesis

This compound and its derivatives have emerged as significant precursors in materials science for the synthesis of advanced silicon-based ceramics and nanomaterials. Their utility stems from their chemical structure, which provides the necessary silicon and carbon elements, and their volatility, which is advantageous for gas-phase synthesis techniques like chemical vapor deposition (CVD). The thermal decomposition of these organosilicon compounds can be controlled to yield materials with specific compositions and properties, such as silicon carbide (SiC), silicon nitride (SiN), and silicon carbonitride (SiCN).

The synthesis processes often involve pyrolysis, where the precursor is subjected to high temperatures in an inert atmosphere, causing it to decompose and form the desired ceramic material. researchgate.net Gas-phase synthesis, in particular, is a scalable and economical technology for producing well-controlled nanostructured materials and coatings. acs.org this compound is frequently used as a precursor for creating silicon-based nanoparticles and coatings through combustion and pyrolysis processes. researchgate.net

Silicon Carbide (SiC) Synthesis

This compound is a well-studied precursor for the production of silicon carbide (SiC), a ceramic known for its high hardness, thermal conductivity, and chemical inertness. The synthesis is typically achieved through thermal decomposition in a CVD reactor. dtic.mildtic.mil Studies using shock-tube experiments have provided detailed insights into the kinetics of this compound's thermal decomposition, which is crucial for controlling the synthesis of SiC-containing thin films and particles. researchgate.net

The decomposition of this compound is initiated by the elimination of molecular hydrogen (H₂), followed by reactions involving cyclic silicon-containing species. researchgate.net The primary stable products observed during this process are ethylene and silane. researchgate.net This decomposition behavior makes this compound and related compounds like dithis compound effective single-source precursors for amorphous hydrogenated silicon carbide (a-SiC:H) films deposited via remote hydrogen microwave plasma CVD (RP-CVD). researchgate.net The properties of the resulting a-SiC:H films, such as density and refractive index, are highly dependent on the deposition temperature, which influences the incorporation of SiC bonds into the film's network structure. researchgate.net Research has shown that polymers derived from this compound can be pyrolyzed to form SiC, although the resulting ceramic may be amorphous rather than crystalline. nasa.gov

Table 1: Thermal Decomposition of this compound for SiC Synthesis

Initial Reaction Key Intermediates/Products Process Resulting Material Reference
H₃SiC₂H₅ → H₂ + HSiC₂H₅ Ethylene (C₂H₄), Silane (SiH₄) Pyrolysis / Shock-Tube SiC-containing films and particles researchgate.net
Dithis compound Organic moieties, SiC network Remote Plasma CVD Amorphous hydrogenated silicon carbide (a-SiC:H) researchgate.net
This compound Polymer - Pyrolysis Amorphous SiC nasa.gov

Synthesis of Other Advanced Ceramics

The application of this compound and its derivatives extends beyond SiC to other important ceramics like silicon nitride (SiN) and silicon carbonitride (SiCN). These materials are vital in the microelectronics industry for applications such as passivation layers, gate dielectrics, and protective coatings. psu.edunjit.edusoton.ac.uk

Halogenated ethylsilanes have been investigated as novel precursors for SiN and SiCN films. researchgate.net Furthermore, specific this compound derivatives are used in deposition processes for more complex films. For instance, bis(1,1-dimethylhydrazino)this compound is cited as a suitable precursor for depositing metal silicon nitride films, which are used as barrier layers in integrated circuits. epo.orggoogleapis.com

Plasma-enhanced chemical vapor deposition (PECVD) is a common technique used to synthesize these films at lower temperatures than traditional CVD. psu.edu Studies on the PECVD of silicon nitride films using dithis compound and ammonia (B1221849) have shown that process parameters like reactant ratio, pressure, and temperature significantly affect the deposition rate and the composition of the resulting films. njit.edu A higher ratio of ammonia to dithis compound was found to decrease the carbon content in the SiN films. njit.edu While not a direct precursor, the polymer of this compound is noted for its moisture sensitivity, which can lead to oxygen incorporation, a characteristic relevant to the formation of silicon oxycarbide (SiOC) materials. nasa.gov

Table 2: this compound Derivatives as Precursors for SiN and SiCN Ceramics

Precursor Co-reactant Deposition Method Resulting Material Key Findings Reference
Dithis compound Ammonia (NH₃) PECVD Silicon Nitride (SiN) Carbon content in the film decreases with an increasing NH₃/DES ratio. njit.edu
ß-Halogenated this compound - Thermal Deposition Silicon Nitride (SiN), Silicon Carbonitride (SiCN) Novel precursors for SiN and SiCN films. researchgate.net
Bis(1,1-dimethylhydrazino)this compound - Deposition Systems Metal Silicon Nitride Suitable precursor for silicon-containing films. epo.orggoogleapis.com
Dithis compound Nitric Oxide LPCVD Silicon Oxynitride Formation of silicon oxynitride films. googleapis.com

Future Directions and Emerging Research Themes in Ethylsilane Chemistry

Sustainable Synthesis and Green Chemistry Approaches

A significant shift in chemical manufacturing is the move towards processes that are more environmentally benign. In ethylsilane chemistry, this translates to developing synthetic routes that minimize waste, avoid hazardous reagents, and utilize renewable resources and energy-efficient conditions.

Chlorine-Free Synthesis Routes: Traditionally, many organosilicon compounds, including precursors to this compound derivatives, are produced using chlorine-based chemistry, which involves corrosive chlorosilanes and generates significant ammonium (B1175870) salt waste. kompozit.org.tr A major research thrust is the development of "chlorine-free" pathways. One promising approach is the direct synthesis of alkoxysilanes from elemental silicon and alcohols. For instance, researchers have successfully used an alumina-supported copper oxide catalyst for the reaction of silicon with ethanol (B145695) to produce tetraethoxysilane, a key precursor, avoiding any halosilane intermediates and generating only hydrogen gas as a byproduct. researchgate.net This aligns with the principles of green chemistry by improving atom economy and producing a benign byproduct. researchgate.netlabinsights.nl

Catalytic Dehydrocoupling: Another green strategy gaining traction is the catalytic dehydrocoupling of silanes with amines or alcohols to form Si-N or Si-O bonds, respectively. kompozit.org.tr This method is highly atom-economical as it produces only hydrogen gas. Recent advancements have seen the development of efficient catalysts based on earth-abundant metals, such as cobalt, for these transformations. These catalysts can operate under mild conditions and facilitate the one-pot synthesis of a wide range of alkoxy-substituted silanes. gelest.com

Green Solvents and Catalysts: The choice of solvents and catalysts is central to green chemistry. researchgate.net Research is focused on replacing traditional volatile organic compounds with greener alternatives like alcohols or even performing reactions in solvent-free conditions. labinsights.nlgelest.com The development of robust, reusable, and non-toxic catalysts is a parallel goal. For example, cobalt-based catalytic systems for dehydrogenative coupling are being explored as sustainable alternatives to precious metal catalysts. gelest.com

The table below summarizes key green chemistry approaches being explored for this compound and related compounds.

Green Chemistry ApproachTraditional MethodSustainable AlternativeKey Advantages
Synthesis Precursor Chlorosilanes (e.g., trichlorosilane)Elemental Silicon + EthanolAvoids corrosive reagents, eliminates salt waste. researchgate.net
Bond Formation (Si-O/Si-N) Reaction with chlorosilanesCatalytic DehydrocouplingHigh atom economy, H₂ is the only byproduct. kompozit.org.trgelest.com
Catalysis Precious metal catalystsEarth-abundant metal catalysts (e.g., Co)Lower cost, reduced environmental impact. gelest.com
Solvents Volatile Organic Compounds (VOCs)Green solvents (e.g., alcohols), solvent-freeReduced pollution and health hazards. labinsights.nlgelest.com

Advanced Functional Materials Development

This compound and its derivatives are crucial building blocks for a new generation of advanced functional materials with tailored properties for electronics, optics, and high-performance composites.

Semiconductor and Electronic Materials: In the semiconductor industry, purity and performance are paramount. evonik.com this compound derivatives like dithis compound (B7801327) are used to create thin, protective, and insulating layers on semiconductor structures. zmsilane.com These layers are critical for the fabrication of complex microchips, where they help to minimize resistance, improve conductivity, and protect against mechanical stress and environmental degradation. evonik.comzmsilane.com The ongoing miniaturization of electronic components drives the need for new organosilicon precursors that can be used in deposition processes like Chemical Vapor Deposition (CVD) to create highly uniform and stable dielectric layers. gelest.comzmsilane.com

Organic Electronics: Arylsilanes, which can be synthesized from this compound precursors, are emerging as important materials for organic light-emitting diodes (OLEDs). researchgate.net Their excellent thermal and chemical stability, combined with tunable electronic properties, make them suitable for use as host materials for phosphorescent emitters, charge-transporting materials, and hole-blocking layers within the complex OLED architecture. researchgate.net Research is focused on designing new arylsilane structures to enhance device efficiency, lifetime, and color purity.

High-Performance Polymers and Composites: Silane (B1218182) coupling agents, often derived from this compound, are indispensable for creating high-performance polymer composites. kompozit.org.trnih.gov They act as a molecular bridge at the interface between inorganic fillers (like silica (B1680970) or glass fibers) and the polymer matrix, dramatically improving adhesion, stress transfer, and durability. kompozit.org.trmdpi.com Emerging research focuses on developing novel silanes that can enhance compatibility in "green tires" to reduce rolling resistance and fuel consumption, or to create stronger, lighter, and more durable materials for aerospace and automotive applications. mdpi.comtuwien.at

Integration with Nanoscience and Nanotechnology

At the nanoscale, the surface properties of materials become dominant. This compound and its derivatives are playing a pivotal role as surface modification agents, enabling the integration of nanoparticles into functional systems and devices.

Surface Modification of Nanoparticles: A primary challenge in nanotechnology is preventing the agglomeration of nanoparticles to harness their unique properties. mdpi.com Silane coupling agents are used to chemically modify the surface of nanoparticles, such as fumed silica. labinsights.nlcd-bioparticles.com This surface functionalization replaces hydrophilic surface hydroxyl groups with organofunctional groups from the silane. This modification improves the nanoparticles' dispersion in organic polymers and enhances their compatibility with the host matrix, leading to the creation of stable, high-performance nanocomposites. labinsights.nlgelest.com

Nanocomposites and Hybrid Materials: By treating nanoparticles with functional silanes, researchers can create nanocomposites with significantly improved mechanical, thermal, and electrical properties. mdpi.comgelest.com For example, silica nanoparticles modified with silanes are incorporated into dental composites to enhance their strength and wear resistance. nih.govnih.gov Other applications include creating advanced coatings, adhesives, and sealants with superior performance characteristics. labinsights.nl

Nanoelectronics and Nanosensors: The precise control offered by silane chemistry is being leveraged in nanoelectronics. Volatile silanes can be used to form self-assembled monolayers on various substrates, including metals, which is a critical step in building the next generation of computer processors and memory devices. gelest.com Functionalized nanoparticles are also being explored for use in nanosensors, where the silane-grafted surface can be designed to selectively bind to specific molecules, enabling highly sensitive detection. gelest.com

The table below illustrates the role of this compound-derived modifiers in nanotechnology.

Application AreaNanomaterialRole of Silane ModifierResulting Improvement
High-Performance Composites Silica NanoparticlesActs as a coupling agent to bond nanoparticles to polymer matrix. labinsights.nlEnhanced mechanical strength, thermal stability, and durability. gelest.com
Dental Materials Silica NanoparticlesImproves filler dispersion and adhesion in acrylic resins. nih.govIncreased flexural strength and antibacterial properties. nih.gov
Nanoelectronics Metal/Semiconductor surfacesForms self-assembled monolayers for precise surface engineering. gelest.comEnables construction of next-generation processors and devices. gelest.com
Coatings Various NanoparticlesEnhances compatibility and dispersion of nanoparticles in the coating formulation. labinsights.nlImproved scratch resistance, hydrophobicity, and anti-corrosion.

Computational-Experimental Synergy in Mechanistic Elucidation

Understanding the intricate mechanisms of silane reactions is crucial for designing more efficient synthetic routes and novel applications. The synergy between computational modeling and experimental studies has become a powerful tool for gaining deep insights into the reactivity of this compound and its derivatives.

Predicting Reaction Pathways: Quantum chemistry methods, such as Density Functional Theory (DFT), allow researchers to model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states. nih.gov This computational insight helps to explain unexpected experimental outcomes and guide the design of new experiments. For instance, modeling has been used to propose plausible mechanisms for the complex reactions of dichloro(ethyl)silane (B8733021) with dimethyl sulfoxide (B87167) (DMSO), which can lead to various cyclic and linear siloxanes. zmsilane.com

Understanding Reaction Dynamics: For very fast reactions, a combination of crossed molecular beam experiments and electronic structure calculations can provide a detailed picture of the reaction dynamics at a molecular level. mdpi.com This approach has been used to study the reactions of silylidyne radicals with silane, revealing complex isomerization processes and contributing to a fundamental understanding of silicon-silicon bond formation. mdpi.com

Refining Catalytic Cycles: In catalysis, computational studies are essential for elucidating the step-by-step mechanism of catalytic cycles. By modeling the interaction of silanes with a catalyst's active site, researchers can understand how the catalyst facilitates the reaction, identify rate-limiting steps, and predict how modifications to the catalyst's structure might improve its performance. chemicalbook.com This computational-experimental feedback loop accelerates the discovery and optimization of new catalysts for silane functionalization. chemicalbook.com

Exploration of Novel Reaction Pathways and Applications

Beyond established uses, researchers are actively exploring new chemical transformations for this compound, unlocking novel applications in organic synthesis and materials science.

Catalytic Functionalization: A major area of research is the development of new catalytic reactions to functionalize the Si-H bond in this compound and its derivatives. Transition-metal-catalyzed hydrosilylation, where the Si-H bond adds across a double or triple bond, is a well-known reaction. chemicalbook.com However, new research is exploring more complex transformations. For example, silicon-tethered strategies are being developed for the directed C-H functionalization of aromatic rings, a powerful tool in organic synthesis. nih.gov

New Synthetic Reagents: this compound derivatives are being employed as versatile reagents in organic chemistry. Trithis compound, for instance, is a mild and selective reducing agent used in a variety of transformations, including the reduction of carbonyls and the reductive amination of aldehydes and ketones. chemicalbook.comcfsilicones.com Acylsilanes, another class of derivatives, are finding emerging applications in a range of reactions, including photo-click reactions and the synthesis of complex organic molecules and pharmaceuticals. rsc.orgresearchgate.net

Advanced Precursors for Materials: The aza-Michael reaction involving aminopropyl-functionalized alkoxysilanes with acrylates is being used to synthesize new functional silanes. nih.gov These molecules can then be used as precursors for hybrid organic-inorganic materials, sorbents for heavy metals, or modifiers for surfaces like silica gel and zeolites. nih.gov This pathway opens up possibilities for creating materials with tailored functionalities for applications in catalysis, environmental remediation, and medicine. nih.gov

Q & A

Q. Why do theoretical studies predict a 96.4 kcal/mol barrier for 1,2-H₂ elimination, while experiments suggest ~66.6 kcal/mol ?

  • Resolution Strategy: a) Re-optimize transition states using CCSD(T)/aug-cc-pVTZ to reduce basis set errors. b) Account for multireference character via CASSCF calculations. c) Re-examine experimental assumptions (e.g., collisional energy transfer in pyrolysis setups) .

Q. How to interpret conflicting reports on this compound’s catalytic activity in cross-coupling reactions?

  • Resolution Strategy: a) Systematically vary Pd/C catalyst loading (0.1–5 mol%) and solvent polarity (THF vs. DMF). b) Use deuterium labeling (C₂D₅SiH₃) to distinguish Si-H vs. C-H activation pathways. c) Compare turnover frequencies (TOF) under identical conditions to isolate solvent/catalyst effects .

Methodological Best Practices

Designing experiments to minimize side reactions during this compound functionalization:

  • Protocol:
  • Pre-dry solvents (e.g., THF over Na/benzophenone).
  • Use Schlenk-line techniques for air-sensitive steps.
  • Quench unreacted Si-H bonds with methanol post-reaction to halt oligomerization .

Validating computational models of this compound thermolysis:

  • Protocol:
  • Benchmark against high-temperature (800–1000 K) shock tube data.
  • Incorporate variational transition state theory (VTST) for entropy corrections.
  • Use sensitivity analysis to identify key rate-determining steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.